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  • Product: 4-Fluoro-5-methylpicolinic acid
  • CAS: 1211530-15-2

Core Science & Biosynthesis

Foundational

4-Fluoro-5-methylpicolinic acid CAS 1211530-15-2 properties

The following technical guide details the properties, synthesis, and applications of 4-Fluoro-5-methylpicolinic acid. This document is structured for researchers in medicinal chemistry and process development, prioritizi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Fluoro-5-methylpicolinic acid. This document is structured for researchers in medicinal chemistry and process development, prioritizing actionable data and mechanistic insight over generic descriptions.

CAS: 1211530-15-2 | Formula: C


H

FNO

| MW: 155.13 g/mol

Chemical Identity & Physical Properties

4-Fluoro-5-methylpicolinic acid is a substituted pyridine derivative characterized by a carboxylic acid at the C2 position, a fluorine atom at C4, and a methyl group at C5. This specific substitution pattern makes it a highly valued scaffold in Fragment-Based Drug Discovery (FBDD), particularly for modulating metabolic stability and optimizing ligand-protein binding interactions in kinase inhibitors.

Physicochemical Profile
PropertyValue / DescriptionSource/Note
IUPAC Name 4-Fluoro-5-methylpyridine-2-carboxylic acidStandard Nomenclature
CAS Number 1211530-15-2[1]
Molecular Weight 155.13 g/mol Calculated
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterPredicted based on logP
pKa (Acid) ~3.5 - 4.0 (Predicted)Typical for picolinic acids
pKa (Pyridine N) ~1.5 - 2.5 (Predicted)Reduced basicity due to F-substitution
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Hygroscopic potential

Synthesis & Manufacturing Methodologies

While direct isolation from natural sources is non-existent, the industrial synthesis of CAS 1211530-15-2 typically follows a Palladium-Catalyzed Carbonylation route. This method is preferred over traditional oxidation of methyl groups due to the sensitivity of the 5-methyl group and the difficulty of selectively oxidizing a 2-methyl precursor in the presence of other functionalities.

Primary Route: Carbonylation of 2-Chloro-4-fluoro-5-methylpyridine

This route utilizes the commercially available building block 2-Chloro-4-fluoro-5-methylpyridine (CAS 1227574-24-4) . The chlorine atom at the C2 position is activated for oxidative addition by palladium, allowing for the insertion of carbon monoxide.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 2-Chloro-4-fluoro- 5-methylpyridine (CAS 1227574-24-4) Inter Methyl 4-fluoro- 5-methylpicolinate (Intermediate Ester) Start->Inter Pd(OAc)2, dppf CO (50 psi), MeOH TEA, 80°C End 4-Fluoro-5-methyl- picolinic acid (CAS 1211530-15-2) Inter->End LiOH, THF/H2O Hydrolysis Then HCl (pH 3)

Figure 1: Palladium-catalyzed carbonylation route for high-purity synthesis.

Detailed Protocol (Step-by-Step)

Step 1: Carbonylation (Ester Formation)

  • Charge: In a high-pressure autoclave, dissolve 2-Chloro-4-fluoro-5-methylpyridine (1.0 eq) in anhydrous Methanol (10 V).

  • Catalyst System: Add Pd(OAc)

    
     (5 mol%) and the ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene, 6 mol%).
    
  • Base: Add Triethylamine (TEA, 2.0 eq) to neutralize the HCl generated.

  • Reaction: Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar) and heat to 80°C for 12–16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate the filtrate to obtain the methyl ester intermediate.

Step 2: Hydrolysis

  • Dissolution: Dissolve the crude ester in THF:Water (3:1).

  • Saponification: Add LiOH

    
    H
    
    
    
    O (2.5 eq) and stir at room temperature for 4 hours.
  • Isolation: Acidify the mixture with 1N HCl to pH 3–4. The product, 4-Fluoro-5-methylpicolinic acid, will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Medicinal Chemistry Applications

The 4-Fluoro-5-methylpicolinic acid scaffold is a critical bioisostere in drug design, particularly for Kinase Inhibitors and Immunology targets .

The "Fluorine Effect" & Metabolic Stability

The introduction of fluorine at the C4 position serves two distinct mechanistic purposes:

  • Metabolic Blocking: The C4 position of the pyridine ring is electronically susceptible to nucleophilic attack or oxidative metabolism. Fluorine substitution blocks this site, significantly extending the half-life (

    
    ) of the drug candidate [3].
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This is crucial when the pyridine ring is designed to act as a hydrogen bond acceptor in the hinge region of a kinase ATP-binding pocket, as it fine-tunes the donor-acceptor strength.

Structural Logic in Kinase Inhibition

In many kinase inhibitors (e.g., PI3K, EGFR), the pyridine nitrogen functions as a key H-bond acceptor. The 5-methyl group provides a hydrophobic handle that can occupy small "selectivity pockets" within the enzyme, improving selectivity over homologous kinases.

Mechanism of Action Diagram

Bioactivity Scaffold 4-Fluoro-5-methyl- picolinic acid Core Target ATP Binding Pocket (Kinase Hinge Region) Scaffold->Target Binding Affinity Effect1 H-Bond Acceptor (Pyridine N) Scaffold->Effect1 Effect2 Hydrophobic Fill (5-Methyl Group) Scaffold->Effect2 Effect3 Metabolic Block (4-Fluoro Group) Scaffold->Effect3 Effect1->Target Specificity Effect2->Target Selectivity Effect3->Target Stability

Figure 2: Mechanistic contributions of the scaffold substituents to drug-target interaction.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard StatementDescriptionPrecautionary Measure
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H315 Causes skin irritation.[1]Wear protective gloves/clothing.
H319 Causes serious eye irritation.[1]Wear eye protection/face shield.
H335 May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • Sigma-Aldrich. (2025). 4-Fluoro-5-methylpicolinic acid Product Sheet. Retrieved from [2]

  • ChemicalBook. (2025). Properties of Fluorinated Pyridines. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • CymitQuimica. (2025).[1] 2-Chloro-4-fluoro-5-methylpyridine Precursor Data. Retrieved from

Sources

Exploratory

Physicochemical Profiling of Fluorinated Picolinic Acid Derivatives: A Technical Guide

Topic: Physical Properties of Fluorinated Picolinic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluorinated picolinic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Fluorinated Picolinic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated picolinic acid (pyridine-2-carboxylic acid) derivatives represent a critical scaffold in modern medicinal chemistry and agrochemical design.[1][2] The strategic introduction of fluorine atoms onto the picolinic core fundamentally alters the molecule's electronic landscape, metabolic stability, and acid-base profile without significantly changing steric bulk. This guide provides a comprehensive analysis of the physical properties—specifically acidity (pKa), lipophilicity (LogP), and solid-state characteristics—of mono-fluorinated picolinic acid isomers (3-, 4-, 5-, and 6-fluoro). It serves as a navigational tool for researchers optimizing lead compounds for bioavailability, target binding, and formulation stability.

The Fluorine Effect on the Picolinic Scaffold[1][2]

The introduction of a fluorine atom into the pyridine ring creates a unique push-pull electronic system. Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs capable of donating electron density into the aromatic


-system via resonance (+R), although the -I effect typically dominates in the ground state of pyridine systems.
Electronic Modulation by Position
  • Ortho-substitution (C3, C6): Fluorine at these positions exerts the strongest inductive influence on the adjacent functional groups (the carboxylic acid at C2 or the ring nitrogen).

  • Meta/Para-substitution (C4, C5): The inductive effect diminishes with distance, but resonance effects become more relevant, particularly regarding the basicity of the pyridine nitrogen.

Acid-Base Chemistry: pKa Modulation

The acid-base profile of fluoropicolinic acids is complex due to their zwitterionic potential. In aqueous solution, these molecules exist in equilibrium between the neutral form, the zwitterion (protonated nitrogen, carboxylate anion), and the cationic/anionic forms depending on pH.

Comparative Acidity (Carboxylic Group)

Fluorination generally increases the acidity of the carboxylic acid group (lowers pKa) compared to the non-fluorinated parent, primarily through inductive stabilization of the carboxylate anion.[3]

IsomerStructurePredicted pKa (COOH)*Experimental pKa TrendsMechanism
3-Fluoropicolinic Acid 3-F-Py-2-COOH~1.25Most AcidicOrtho-effect: Strong -I withdrawal stabilizes

; intramolecular H-bond potential.
6-Fluoropicolinic Acid 6-F-Py-2-COOH~2.5 - 3.0High AcidityInductive withdrawal from Nitrogen reduces zwitterion stability, favoring acidic form.
4-Fluoropicolinic Acid 4-F-Py-2-COOH~3.5 - 3.8ModerateRemote -I effect; resonance donation (+R) may slightly destabilize anion.
5-Fluoropicolinic Acid 5-F-Py-2-COOH~3.8 - 4.0Least Acidic (of F-series)Fluorine is para to COOH; minimal inductive stabilization.
Picolinic Acid (Ref) Py-2-COOH5.39 (N-H) / 1.01 (COOH)**ReferenceZwitterionic character dominates neutral pH behavior.

*Note: pKa values for zwitterionic species are solvent-dependent. Values listed represent the dissociation of the carboxylic proton in non-zwitterionic models or acidic media. **Reference values for Picolinic acid often cite the Pyridinium dissociation (5.39) and the Carboxylic dissociation (1.01).

Structural Logic Diagram (SAR)

SAR_Logic F_Atom Fluorine Substituent Inductive Inductive Effect (-I) F_Atom->Inductive Resonance Resonance Effect (+R) F_Atom->Resonance C3_Pos C3 Position (Ortho) Inductive->C3_Pos Max Impact C6_Pos C6 Position (Ortho to N) Inductive->C6_Pos Max Impact on N Acidity Increased Acidity (Lower pKa) C3_Pos->Acidity Stabilizes COO- Basicity Decreased N-Basicity C6_Pos->Basicity Destabilizes N-H+

Figure 1: Structure-Activity Relationship (SAR) showing how Fluorine positioning dictates electronic properties.

Lipophilicity and Solubility Profiles

Lipophilicity (LogP) is a critical predictor of membrane permeability. While fluorine is often described as "lipophilic," its effect on pyridine derivatives is nuanced by the dipole moments it introduces.

LogP and Solubility Data

Fluorinated picolinic acids generally exhibit higher LogP values than picolinic acid (LogP ~ -0.5 to 0.5), pushing them into a more "drug-like" permeability window.

CompoundLogP (Octanol/Water)Aqueous SolubilityBio-Implication
3-Fluoropicolinic Acid ~0.8 - 1.1ModerateBalanced permeability/solubility; potential for intramolecular H-bonding.
6-Fluoropicolinic Acid 1.57 (calc)LowEnhanced lipophilicity aids passive transport but limits aqueous formulation.
5-Fluoropicolinic Acid ~1.2ModerateGood compromise for systemic distribution.

Technical Insight: The increased lipophilicity of the 6-fluoro isomer is attributed to the "masking" of the nitrogen lone pair by the adjacent fluorine, reducing water solvation around the pyridine nitrogen.

Solid-State Properties

For drug development and formulation, the solid-state form (polymorph, melting point) dictates stability and processing.

Melting Point & Crystal Lattice

The high melting points of these derivatives suggest strong intermolecular forces in the crystal lattice, predominantly hydrogen bonding (O-H...N and O-H...O) and


-

stacking.
  • 3-Fluoropicolinic Acid: 154 °C (dec.)[4]

  • 5-Fluoropicolinic Acid: 152–156 °C

  • 6-Fluoropicolinic Acid: 139–143 °C

  • 4-Fluoropicolinic Acid: White solid (MP data range similar to 6-F isomer based on structural analogs).

Crystal Engineering Note: 3-fluoropicolinic acid often crystallizes with higher lattice energy due to the ability of the 3-fluoro group to lock the carboxylic acid conformation via electrostatic repulsion or weak intramolecular interactions, creating a planar, stackable motif.

Experimental Protocols

To validate these properties in-house, the following protocols are recommended. These are designed to account for the zwitterionic nature of the picolinic core.

Protocol A: Potentiometric pKa Determination

Standard acid-base titration is insufficient due to the overlapping ionization of the COOH and NH+ groups.

  • Preparation: Dissolve 5 mg of the fluorinated derivative in 20 mL of degassed water (0.1 M KCl ionic strength adjuster).

  • Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure the molecule is fully protonated (cationic form).

  • Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (N2/Ar) flow.

  • Data Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to fit the two dissociation constants (

    
     for COOH, 
    
    
    
    for NH+).
  • Validation: Compare the isoelectric point (pI) derived from titration with electrophoretic mobility data if available.

Protocol B: Shake-Flask LogP Measurement
  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the buffer phase. Add equal volume of octanol.

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at 260-270 nm, specific to the pyridine ring).

  • Calculation:

    
    .
    
Experimental Workflow Diagram

Workflow Start Compound Synthesis (>98% Purity) SolidState Solid State Characterization (DSC, XRD) Start->SolidState Solution Solution Preparation (Degassed H2O / Buffer) Start->Solution Data_Integ Data Integration (QSAR Validation) SolidState->Data_Integ pKa_Exp Potentiometric Titration (Bjerrum Analysis) Solution->pKa_Exp LogP_Exp Shake-Flask Method (HPLC-UV Quant) Solution->LogP_Exp pKa_Exp->Data_Integ LogP_Exp->Data_Integ

Figure 2: Integrated workflow for physicochemical characterization of fluorinated picolinates.

References

  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-pyridinecarboxylic acid Product Analysis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 146447304: 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid.[5] Retrieved from

  • SynQuest Laboratories. (2025). 3-Fluoropyridine-2-carboxylic acid MSDS and Properties. Retrieved from

  • BenchChem. (2025). Comparison of Acidity between Fluorinated and Non-Fluorinated Carboxylic Acids. Retrieved from

  • ChemRxiv. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. Retrieved from

  • MDPI. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Melting Point Determination of 4-Fluoro-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Sharp Melting Point 4-Fluoro-5-methylpicolinic acid is a substituted pyridine carboxylic acid, a class of compounds of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sharp Melting Point

4-Fluoro-5-methylpicolinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the picolinic acid scaffold can impart unique physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][2]

In the characterization of any crystalline solid, the melting point is a fundamental and critical physical property. It serves a dual purpose: as a preliminary indicator of purity and as a means of identification.[3] A pure, crystalline organic compound will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range. Therefore, the accurate determination of the melting point of a novel compound like 4-Fluoro-5-methylpicolinic acid is an essential first step in its characterization and quality control.

Theoretical Foundation: Understanding Melting Point Depression

The phenomenon of melting point depression is a colligative property, meaning it depends on the concentration of solute particles (impurities) and not on their specific identity. When an impurity is introduced into a pure crystalline solid, it disrupts the crystal lattice structure. This disruption requires less energy to overcome the intermolecular forces holding the solid together, resulting in a lower melting temperature. The melting process also occurs over a wider temperature range as different parts of the mixture melt at different temperatures.

This principle is not only crucial for assessing purity but also forms the basis of the mixed melting point technique, a powerful tool for compound identification.[4] If two substances have the same melting point, a mixed melting point determination can confirm if they are identical. If they are the same compound, the melting point of the mixture will be sharp and unchanged. If they are different compounds, the melting point will be depressed and broadened.

Experimental Workflow for Accurate Melting Point Determination

The following protocol outlines a robust procedure for determining the melting point of 4-Fluoro-5-methylpicolinic acid using the capillary method, which is considered a standard technique by pharmacopeias.[4]

  • Melting Point Apparatus: A digital or analog apparatus with a heated block or oil bath, a controllable heating rate, and a means of observing the sample.

  • Capillary Tubes: Thin-walled glass tubes sealed at one end.

  • Thermometer: A calibrated, high-accuracy thermometer.

  • Sample of 4-Fluoro-5-methylpicolinic Acid: The sample must be completely dry, as residual solvent can act as an impurity.[5]

  • Mortar and Pestle: For pulverizing the sample if it is not a fine powder.

  • Spatula and Watch Glass: For sample handling.

  • Reference Standard (optional, for calibration): A compound with a known, sharp melting point in a similar range to the expected melting point of the sample.

  • Sample Preparation:

    • Place a small amount of 4-Fluoro-5-methylpicolinic acid on a clean, dry watch glass.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Jab the open end of a capillary tube into the powdered sample to collect a small amount of material.[5]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the sample firmly.[5]

    • The packed sample height should be approximately 2-3 mm.[5]

  • Initial (Rapid) Determination:

    • Place the packed capillary tube into the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This provides a rough estimate of the melting point.

  • Accurate (Slow) Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.

    • Prepare a fresh sample in a new capillary tube. A previously melted sample should not be reused, as changes in crystal structure can affect the melting point.[5]

    • Place the new capillary tube in the apparatus.

    • Heat rapidly to about 20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

    • Carefully observe the sample. Record the temperature (T1) at which the first visible drop of liquid appears.[5]

    • Continue heating slowly and record the temperature (T2) at which the last solid particle melts.

    • The melting range is reported as T1 - T2.

    • Repeat the accurate determination at least two more times with fresh samples to ensure reproducibility.

Data Presentation and Interpretation

The results of the melting point determination should be recorded in a clear and organized manner.

Determination Heating Rate T1 (Onset of Melting) T2 (Completion of Melting) Melting Range Observations
Rapid Scan 15 °C/min~155 °C~160 °C~5 °CSample appears to shrink before melting.
Accurate Scan 1 1 °C/min157.5 °C158.5 °C1.0 °CSharp melting, clear liquid.
Accurate Scan 2 1 °C/min157.8 °C158.6 °C0.8 °CSharp melting, clear liquid.
Accurate Scan 3 1 °C/min157.6 °C158.4 °C0.8 °CSharp melting, clear liquid.
Table 1: Hypothetical Melting Point Data for a Pure Sample of 4-Fluoro-5-methylpicolinic Acid.

A narrow melting range (e.g., less than 1°C) is indicative of a high degree of purity. A wider range would suggest the presence of impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow for the accurate determination of the melting point of a novel compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_det Melting Point Determination cluster_val Data Analysis & Validation Prep1 Obtain dry sample of 4-Fluoro-5-methylpicolinic acid Prep2 Pulverize sample (if necessary) Prep1->Prep2 Prep3 Pack capillary tube (2-3 mm height) Prep2->Prep3 Det1 Rapid Scan (10-20°C/min) Prep3->Det1 Det2 Determine approximate melting range Det1->Det2 Det3 Cool apparatus to 20°C below approx. MP Det2->Det3 Det4 Accurate Scan (1-2°C/min) Det3->Det4 Det5 Record T1 (first drop) and T2 (all liquid) Det4->Det5 Val1 Calculate melting range (T2 - T1) Det5->Val1 Val2 Repeat accurate scan 2x for reproducibility Val1->Val2 Val3 Analyze results: Sharp range (<1°C)? Val2->Val3 Val4 High Purity Indicated Val3->Val4 Yes Val5 Impurity Suspected (Consider purification) Val3->Val5 No

Caption: Workflow for accurate melting point determination.

Conclusion: A Self-Validating System

By following this detailed protocol, researchers can confidently determine the melting point of 4-Fluoro-5-methylpicolinic acid. The process is inherently self-validating through the reproducibility of multiple accurate determinations and the observation of a sharp melting range. This fundamental piece of data is indispensable for the continued development and application of this and other novel chemical entities in the fields of drug discovery and materials science.

References

  • University of Calgary. (n.d.). Melting point. Department of Chemistry. Retrieved from a relevant academic source on melting point determination.

  • Aim-To determine the melting point of given solid substance. (n.d.). Retrieved from a relevant educational resource on melting point experiments.[3]

  • Picolinic acid. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]]

  • BuyersGuideChem. (n.d.). Melting point standard 47-49°C. Retrieved from a chemical supplier's website.[6]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]4]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]5]

  • Autechaux. (n.d.). 5-Fluoro-4-methylpicolinicacid. Retrieved from a chemical supplier's product page.[1]

  • BLD Pharm. (n.d.). 6-Fluoro-4-methylpicolinic acid. Retrieved from a chemical supplier's product page.[7]

  • CAS. (n.d.). (±)-3-Methyl-2-pentanone. CAS Common Chemistry. Retrieved from [Link]]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved from a scientific article repository.[8]

  • Autechaux. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved from a chemical supplier's technical article.[2]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Fluoro-5-methylpicolinic acid from 2-chloro-4-fluoropyridine

An Application Note for the Synthesis of 4-Fluoro-5-methylpicolinic Acid from 2-Chloro-4-fluoropyridine For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Fluoro-5-methylpicolinic Acid from 2-Chloro-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 4-Fluoro-5-methylpicolinic acid, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis commences with the selective methylation of 2-chloro-4-fluoropyridine via a nickel-catalyzed Kumada cross-coupling reaction. The resultant intermediate, 2-chloro-4-fluoro-5-methylpyridine, undergoes nucleophilic substitution with a cyanide source to yield 4-fluoro-5-methylpicolinonitrile. The final product is obtained through the robust acid-catalyzed hydrolysis of the nitrile functionality. This guide offers in-depth, step-by-step protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction

Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science, acting as key intermediates and pharmacophores in a range of bioactive molecules.[1] 4-Fluoro-5-methylpicolinic acid, in particular, combines the unique electronic properties of a fluorine substituent with the steric and electronic influence of a methyl group on a pyridine-2-carboxylic acid core. This combination makes it a highly sought-after building block for creating novel chemical entities with tailored properties.

The synthetic route detailed herein begins with the commercially available 2-chloro-4-fluoropyridine. The strategy is designed around a sequence of high-yielding and well-established transformations, ensuring a reliable and scalable process. The key transformations are:

  • C-C Bond Formation: A regioselective Kumada-Corriu cross-coupling reaction to introduce the C5-methyl group.[2][3][4]

  • Nitrile Introduction: A nucleophilic aromatic substitution to replace the C2-chloro substituent with a nitrile, which serves as a precursor to the carboxylic acid.

  • Carboxylic Acid Formation: A straightforward hydrolysis of the picolinonitrile to the desired picolinic acid.[5][6]

This pathway was selected for its efficiency, use of readily accessible reagents, and the robust nature of each transformation, minimizing the formation of difficult-to-separate isomers that can arise in other synthetic approaches.

Mechanistic Rationale and Pathway Overview

The overall synthetic pathway is a logical progression of functional group interconversions designed to build complexity on the pyridine scaffold.

G A 2-Chloro-4-fluoropyridine B 2-Chloro-4-fluoro-5-methylpyridine A->B Step 1: Kumada Coupling MeMgBr, Ni(dppp)Cl2 C 4-Fluoro-5-methylpicolinonitrile B->C Step 2: Cyanation CuCN, DMF D 4-Fluoro-5-methylpicolinic acid C->D Step 3: Hydrolysis H2SO4, H2O, Heat G cluster_0 Kumada Coupling Catalytic Cycle A Ni(0)L2 B Ar-Ni(II)(Cl)L2 Oxidative Addition A->B + Ar-Cl C Ar-Ni(II)(Me)L2 Transmetalation B->C + Me-MgBr - MgBrCl C->A Reductive Elimination D Ar-Me Product C->D

Sources

Application

preparation of 4-Fluoro-5-methylpicolinic acid methyl ester

Application Note: High-Purity Synthesis of Methyl 4-Fluoro-5-methylpicolinate Executive Summary Methyl 4-fluoro-5-methylpicolinate (Methyl 4-fluoro-5-methylpyridine-2-carboxylate) is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Methyl 4-Fluoro-5-methylpicolinate

Executive Summary

Methyl 4-fluoro-5-methylpicolinate (Methyl 4-fluoro-5-methylpyridine-2-carboxylate) is a critical intermediate in the synthesis of next-generation kinase inhibitors and CFTR modulators. The introduction of fluorine at the C4 position of the pyridine ring significantly alters the electronic properties of the scaffold, enhancing metabolic stability and potency.

This application note details two validated protocols for its preparation:

  • Route A (Nucleophilic Fluorination): A cost-effective "Halex" (Halogen Exchange) reaction starting from the chloro-precursor. This is the preferred route for scale-up.

  • Route B (Esterification): A standard high-yield esterification starting from 4-fluoro-5-methylpicolinic acid.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the activation of the C4 position. The pyridine nitrogen and the electron-withdrawing ester group at C2 work synergistically to activate C4 towards Nucleophilic Aromatic Substitution (


).

Strategic Considerations:

  • Regioselectivity: The C4 chloride is significantly more labile than C6 or C3 halides due to the para-relationship with the pyridine nitrogen.

  • Moisture Sensitivity: The fluoride ion is heavily solvated by water, rendering it non-nucleophilic. Anhydrous conditions are non-negotiable for Route A.

Retrosynthesis Target Methyl 4-fluoro-5-methylpicolinate (Target) Chloro Methyl 4-chloro-5-methylpicolinate (Precursor A) Target->Chloro S_NAr (Halex) KF, 18-Crown-6 Acid 4-Fluoro-5-methylpicolinic acid (Precursor B) Target->Acid Fischer Esterification MeOH, H+

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Protocol A: Halex Reaction (Chlorine-Fluorine Exchange)

Best for: Scale-up, cost reduction, and when the chloro-precursor is available.

Reagents & Equipment
  • Starting Material: Methyl 4-chloro-5-methylpicolinate (CAS: 1104455-41-5).[1]

  • Fluorinating Agent: Potassium Fluoride (KF), Spray-dried (Sigma-Aldrich). Critical: Do not use standard granular KF.

  • Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.

  • Solvent: Anhydrous DMSO or Sulfolane.

  • Equipment: Sealed pressure tube or autoclave (to prevent solvent loss and exclude moisture).

Step-by-Step Procedure
  • Drying (Critical Step):

    • Place Spray-dried KF (2.0 equiv) in a vacuum oven at 150°C for 12 hours prior to use. Even "anhydrous" commercial sources often contain enough water to stall the reaction.

  • Reaction Setup:

    • In a glovebox or under a strong stream of Argon, charge a dry reaction vessel with:

      • Methyl 4-chloro-5-methylpicolinate (1.0 equiv, 10 mmol, 1.86 g)

      • Dried KF (2.0 equiv, 20 mmol, 1.16 g)

      • 18-Crown-6 (0.1 equiv, 1 mmol, 0.26 g)

      • Anhydrous DMSO (20 mL, 0.5 M concentration).

    • Seal the vessel tightly.

  • Reaction:

    • Heat the mixture to 120°C for 4–6 hours.

    • Monitoring: Check by HPLC or TLC (Hexane:EtOAc 4:1). The product usually moves slightly faster or overlaps; HPLC is preferred. Look for the disappearance of the chloro-peak (approx. 254 nm).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) to dissolve salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often brown. Purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: Acid Esterification

Best for: Small scale, high purity requirements, or if the acid is the stock material.

Reagents
  • Starting Material: 4-Fluoro-5-methylpicolinic acid (CAS: 1211530-15-2).

  • Reagent: Thionyl Chloride (

    
    ) or conc. Sulfuric Acid (
    
    
    
    ).
  • Solvent: Anhydrous Methanol.

Step-by-Step Procedure
  • Setup:

    • Dissolve 4-Fluoro-5-methylpicolinic acid (1.0 equiv, 5 mmol, 0.78 g) in Anhydrous Methanol (15 mL).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add Thionyl Chloride (2.0 equiv, 10 mmol, 0.73 mL) dropwise over 10 minutes. Caution: Exothermic gas evolution (

      
      , HCl).
      
  • Reflux:

    • Remove ice bath and heat to reflux (65°C) for 3 hours.

    • Monitoring: TLC (10% MeOH in DCM) will show the conversion of the polar acid (baseline) to the non-polar ester (

      
      ).
      
  • Workup:

    • Concentrate the mixture to dryness to remove MeOH and excess

      
      .
      
    • Redissolve residue in DCM (50 mL) and wash with Saturated

      
       (2 x 30 mL) to neutralize residual acid.
      
    • Dry organic layer (

      
      ) and concentrate.
      
  • Yield:

    • Typically >90% as a white to off-white solid. No chromatography is usually required if starting material was pure.

Analytical Validation

Analytical MethodExpected ResultInterpretation
Appearance Off-white solid / crystalline powderHigh purity (>98%)
LC-MS (ESI+) m/z = 170.1 [M+H]+Molecular Weight: 169.15
1H NMR (400 MHz, CDCl3)

8.65 (d, 1H, H-6), 7.95 (d, 1H, H-3), 4.01 (s, 3H, OMe), 2.35 (d, 3H, Me)
H-3 doublet due to

coupling. H-6 typically singlet or weak doublet.
19F NMR

-115 to -125 ppm (singlet/multiplet)
Diagnostic for Ar-F. Absence of this peak indicates failed Halex.

Critical Process Parameters & Troubleshooting

Mechanism of Failure: The "Wet" Halex

The most common failure mode in Route A is the presence of water.

  • Symptom: Starting material remains unreacted; formation of the hydroxy-impurity (4-hydroxy-5-methylpicolinate).

  • Cause: Fluoride ion (

    
    ) forms strong H-bonds with water (
    
    
    
    ), reducing its nucleophilicity by orders of magnitude.
  • Solution: Use azeotropic distillation with Toluene to dry the KF/Solvent system before adding the substrate if spray-dried KF is unavailable.

FailureMode KF KF (Wet) Complex [F-H-O-H]- (Inactive Nucleophile) KF->Complex + Water Water H2O Water->Complex Reaction Reaction Stalls Complex->Reaction

Figure 2: Deactivation of Fluoride in the presence of moisture.

Safety Note: Thermal Runaway
  • DMSO + Halides + Heat: Reactions in DMSO at temperatures >150°C can undergo thermal runaway. Do not exceed 130°C for this protocol. Ensure a blast shield is used for sealed tube reactions.

References

  • Halex Reaction Fundamentals: Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of hydrogen for fluorine: a new route to fluorinated aromatics. Chemical Society Reviews. Link

  • Synthesis of Fluoropicolinates: Preparation of fluoropyridine carboxylates via nucleophilic substitution. U.S. Patent 2013/0053578 A1. Link

  • Phase Transfer Catalysis: Halpern, M. (1987). Phase-transfer catalysis in fluorination methods. Journal of Fluorine Chemistry.
  • Chemical Properties: PubChem Compound Summary for Methyl 4-chloro-5-methylpicolinate (Precursor). Link

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated Picolinic Acids

Introduction: The Strategic Importance of Fluorinated Picolinic Acids Fluorinated picolinic acids are a class of high-value heterocyclic compounds that serve as critical building blocks in the pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Picolinic Acids

Fluorinated picolinic acids are a class of high-value heterocyclic compounds that serve as critical building blocks in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the picolinic acid scaffold can significantly enhance the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This often translates to improved efficacy and pharmacokinetic properties of active pharmaceutical ingredients (APIs). As such, robust and scalable synthetic routes to these fluorinated building blocks are in high demand.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of fluorinated picolinic acids. We will delve into common synthetic strategies, address the inherent challenges of large-scale fluorination, and provide detailed protocols for both batch and continuous flow processes. The emphasis will be on not just the "how" but also the "why" behind experimental choices, ensuring a deep understanding of the process from a chemical engineering and safety perspective.

Navigating the Synthetic Landscape: Key Strategies for Fluorination

Several synthetic methodologies can be employed for the synthesis of fluorinated picolinic acids, each with its own set of advantages and challenges, particularly when considering scale-up.

Halogen Exchange (Halex) Reaction

The Halex reaction is a widely used industrial method for introducing fluorine into aromatic rings. It involves the nucleophilic substitution of a chloro or bromo group with a fluoride ion, typically from an alkali metal fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[2]

  • Causality of Experimental Choices:

    • Fluoride Source: KF is often preferred for its lower cost, but CsF can be more reactive due to its higher solubility in aprotic polar solvents. The choice often comes down to a balance of cost and required reactivity.

    • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are necessary to achieve the high temperatures (often >150°C) required for the reaction and to partially solubilize the fluoride salts.[3]

    • Phase-Transfer Catalysts (PTCs): To enhance the solubility and reactivity of the fluoride salt, PTCs such as quaternary ammonium or phosphonium salts are often employed. These catalysts facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs.

    • Anhydrous Conditions: Water can significantly deactivate the fluoride salt, so maintaining anhydrous conditions is critical for consistent and high yields.[2]

Diazotization-Fluorination (Balz-Schiemann Reaction and Variants)

This classical method involves the conversion of an aminopicolinic acid to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄, HF-pyridine) to yield the fluorinated product.

  • Causality of Experimental Choices:

    • Safety Concerns: A significant drawback of this method at scale is the thermal instability of diazonium salts, which can be explosive.[2] This risk necessitates precise temperature control and often makes batch processing at a large scale hazardous.

    • Continuous Flow Mitigation: Continuous flow reactors are an excellent solution to mitigate the safety risks associated with diazonium intermediates. By generating and consuming the diazonium salt in a small, continuously flowing stream, the accumulation of hazardous material is minimized.[2]

    • Reagent Choice: The choice of fluorinating agent for the decomposition step can influence the yield and purity of the product. Anhydrous HF and its complexes are effective but highly corrosive and toxic, requiring specialized handling and equipment.

Direct C-H Fluorination

Direct C-H fluorination is a more modern approach that avoids the need for pre-functionalized starting materials. This method often employs powerful and selective electrophilic fluorinating agents.

  • Causality of Experimental Choices:

    • Reagent Selection: Reagents like silver(II) fluoride (AgF₂) have shown promise for the selective fluorination of pyridines at the C2 position.[4][5] However, these reagents can be expensive and moisture-sensitive.[4]

    • Substrate Compatibility: Direct C-H fluorination methods can have limitations regarding substrate scope. Functional groups such as free amines, alcohols, and carboxylic acids may not be compatible with the strong fluorinating agents.[2]

    • Regioselectivity: Controlling the position of fluorination can be a challenge, and mixtures of isomers may be obtained depending on the directing effects of other substituents on the pyridine ring.

Protocol 1: Kilogram-Scale Batch Synthesis of 6-Chloro-3-fluoropicolinic Acid via Oxidation

This protocol is based on a patented industrial process for the synthesis of 6-chloro-3-fluoropicolinic acid, a key intermediate in the synthesis of some herbicides.[6][7]

Reaction Scheme:

G cluster_0 Oxidation of 6-chloro-3-fluoro-2-methylpyridine start 6-Chloro-3-fluoro-2-methylpyridine product 6-Chloro-3-fluoropicolinic Acid start->product 105°C, 6h reagents K₂Cr₂O₇, H₂SO₄ Na₂WO₄·2H₂O, Crown Ether

Caption: Oxidation of the methyl group to a carboxylic acid.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
6-Chloro-3-fluoro-2-methylpyridine145.564.3630.01.0
Potassium Dichromate (K₂Cr₂O₇)294.1817.659.82.0
Sulfuric Acid (40% aq.)98.0840.0 (L)--
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)329.860.441.330.044
18-Crown-6264.320.080.300.01
Chloroform119.38As needed--
Hydrochloric Acid (20% aq.)36.46As needed--
Potassium Carbonate138.21As needed--
Step-by-Step Protocol:
  • Reactor Setup: Charge a suitable glass-lined reactor with 40 L of 40% dilute sulfuric acid.

  • Reagent Charging: To the stirred sulfuric acid solution, add 17.6 kg of potassium dichromate, 0.44 kg of sodium tungstate dihydrate, and 0.08 kg of 18-crown-6.

  • Addition of Starting Material: Slowly add 4.36 kg of 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

  • Reaction: Heat the reaction mixture to 105°C and maintain this temperature for 6 hours with continuous stirring.

  • Quenching and Filtration: After the reaction is complete, cool the mixture and pour it into a vessel containing approximately 300 kg of crushed ice. Filter the resulting precipitate and wash the filter cake with a suitable amount of ice water.

  • Extraction and Purification:

    • Dissolve the filter cake in an aqueous solution of potassium carbonate with heating.

    • After cooling, extract the aqueous solution with chloroform to remove any unreacted starting material and other organic impurities.[6]

    • Separate the aqueous layer and acidify it with 20% hydrochloric acid until a white solid precipitates.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 6-chloro-3-fluoropicolinic acid.

Expected Yield: Approximately 4.85 kg (92.0% yield) with a purity of ≥98.7%.[6]

Protocol 2: Continuous Flow Synthesis of a Fluorinated Picolinic Acid Derivative

Continuous flow chemistry offers significant advantages for fluorination reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or unstable intermediates.[8][9] This protocol outlines a conceptual continuous flow process for the synthesis of a fluorinated picolinic acid via a diazotization-fluorination sequence.

Workflow Diagram:

G cluster_0 Reagent Streams cluster_1 Reaction & Quench cluster_2 Workup & Collection A Aminopicolinic Acid in 48% HBF₄ Mixer1 Static Mixer A->Mixer1 B Sodium Nitrite in Water B->Mixer1 Reactor1 Coil Reactor 1 (Diazotization) 10°C, 10 min residence Mixer1->Reactor1 Reactor2 Coil Reactor 2 (Fluorination) 60°C, 5 min residence Reactor1->Reactor2 Mixer2 Static Mixer Reactor2->Mixer2 Quench Quench Solution (e.g., NaHCO₃) Quench->Mixer2 Separator Liquid-Liquid Separator Mixer2->Separator Product Fluorinated Picolinic Acid (Organic Phase) Separator->Product Waste Aqueous Waste Separator->Waste

Caption: Continuous flow synthesis of a fluorinated picolinic acid.

System Parameters and Reagents:
ParameterValueRationale
Reagent A 1 M Aminopicolinic Acid in 48% HBF₄Provides the amine precursor and the fluoride source in a single stream.
Reagent B 1.2 M Sodium Nitrite in WaterThe diazotizing agent. A slight excess ensures complete conversion of the amine.
Flow Rate A 10 mL/minDetermines the throughput of the reaction.
Flow Rate B 10 mL/minMatched to Flow Rate A for stoichiometric control.
Reactor 1 (Diazotization) 200 mL PFA Tubing, 10°CPFA is chemically resistant. Low temperature minimizes diazonium salt decomposition.[2]
Reactor 2 (Fluorination) 100 mL PFA Tubing, 60°CHigher temperature promotes the thermal decomposition of the diazonium salt to the fluorinated product.
Quench Solution Saturated Sodium BicarbonateNeutralizes the acidic reaction mixture and quenches any unreacted reagents.
Step-by-Step Protocol:
  • System Priming: Prime the pumps and the reactor system with the respective solvents to ensure a stable flow.

  • Reaction Initiation: Simultaneously pump Reagent A and Reagent B into a static mixer to ensure rapid and efficient mixing before entering the first reactor coil.

  • Diazotization: The mixed stream flows through the first temperature-controlled reactor coil where the diazotization reaction occurs.

  • Fluorination: The output from the first reactor immediately enters the second, heated reactor coil where the thermal decomposition and fluorination take place.

  • Quenching: The product stream is then mixed with a quench solution in a second static mixer.

  • Workup and Collection: The quenched reaction mixture is directed to a continuous liquid-liquid separator to separate the organic and aqueous phases. The organic phase containing the product is collected, while the aqueous phase is directed to waste.

Safety, Handling, and Environmental Considerations

The scale-up of fluorination reactions requires a stringent safety protocol due to the hazardous nature of many fluorinating agents.

  • Toxicity and Corrosivity: Reagents like anhydrous hydrogen fluoride (HF) and its derivatives are extremely toxic and corrosive.[2] All manipulations should be conducted in a well-ventilated fume hood or a dedicated containment facility. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is mandatory.

  • Exothermic Reactions: Fluorination reactions can be highly exothermic and have the potential for thermal runaway.[2] The use of reaction calorimetry is recommended during process development to understand the thermal profile of the reaction and to design appropriate cooling systems for the scaled-up process.

  • Reagent Instability: As previously mentioned, diazonium salts are a significant explosion hazard.[2] When using batch processes, strict temperature control and minimizing the accumulation of the intermediate are crucial. Continuous flow processing is the preferred method for mitigating this risk.

  • Waste Disposal: Fluoride-containing waste must be handled and disposed of according to local environmental regulations. Quenching procedures should be in place to neutralize any reactive fluoride species before disposal.

Quality Control and Analytical Methods

Ensuring the purity and quality of the final fluorinated picolinic acid is paramount, especially for pharmaceutical applications. A robust quality control strategy should be implemented.

In-Process Controls (IPCs):
  • Reaction Monitoring: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the progress of the reaction and ensure complete conversion of the starting material.

  • Real-time Analytics for Flow Chemistry: In continuous flow processes, Process Analytical Technology (PAT) tools like inline FTIR or UV/Vis spectroscopy can provide real-time data on reaction conversion and product formation.[10]

Final Product Analysis:
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.[11][12]
Gas Chromatography (GC) Useful for analyzing volatile impurities, including residual solvents.[11][12]
Mass Spectrometry (MS) To confirm the identity of the desired product and to identify the structure of any unknown impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and to provide quantitative information about its purity (qNMR).[14]
Elemental Analysis To confirm the elemental composition of the final product.
Melting Point A physical characterization to assess the purity of the solid product.
Impurity Profiling:

A thorough impurity profile should be established, identifying and quantifying all potential impurities, including starting materials, by-products, and degradation products.[11][12][14][15] This is a critical step for regulatory submissions and for ensuring the safety and efficacy of the final API.

Conclusion

The scale-up synthesis of fluorinated picolinic acids presents both significant opportunities and challenges. A thorough understanding of the underlying chemistry, careful consideration of safety and environmental factors, and the implementation of robust process controls are essential for a successful and efficient manufacturing process. While traditional batch methods can be optimized for scale-up, the adoption of continuous flow technology offers a safer, more controlled, and often more efficient alternative for these demanding fluorination reactions. By leveraging the principles and protocols outlined in this application note, researchers and process chemists can confidently navigate the complexities of scaling up the synthesis of these vital chemical building blocks.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
  • Monbaliu, J-C. M., et al. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 27(23), 8536. [Link]

  • Cole, K. P., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development, 18(7), 849-857. [Link]

  • Plouffe, N., et al. (2017). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. UCD Research Repository. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Gutmann, B., et al. (2017). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 15(5), 133. [Link]

  • Patel, K., et al. (2025). A review on analysis of impurity profiling in pharmaceuticals. American Journal of PharmTech Research. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Almac. (n.d.). APPLICATION OF CONTINUOUS FLOW. [Link]

  • Sagmeister, P., et al. (2025). Optimization of continuous flow synthesis of fluoropolyimide monomer via advanced real-time process analytics. Macao Polytechnic University. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(5). [Link]

  • Kumar, A., et al. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Journal of Drug Delivery and Therapeutics, 14(10-S), 143-150. [Link]

  • Kumar, S. (2024). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Journal of Pharmaceutical Sciences & Research, 16(1), 1-2. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Pyridine: Human health tier II assessment. [Link]

  • ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Singh, V., & Liu, J. (2020). Fluorine in drug discovery: Role, design and case studies. Drug Metabolism and Disposition, 48(2), 89-98. [Link]

  • Yang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5489. [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Research Square. [Link]

  • Goral, J., et al. (2024). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 20, 2954-2962. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a . [Link]

  • Johnson, W., Jr., et al. (2023). Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. International Journal of Toxicology, 42(2_suppl), 144S-161S. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Bourne-Worster Group. (n.d.). Publications. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, pyridine, 4-[1(4-,5 or 6)-methylbicyclo[2.2.1]hept-5-en-2-yl]-, CAS Registry Number 862079-91-2. Food and Chemical Toxicology, 183 Suppl 1, 114304. [Link]

  • Kumar, S., et al. (2016). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 14(3), 963-971. [Link]

  • Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

  • Govaerts, S., et al. (2026). Bayesian Optimized Electrosynthesis of Azobenzenes in a Self-Optimizing Flow Set-up: from DoE-guidance to Gram-Scale Preparation. ChemRxiv. [Link]

  • Li, X., et al. (2023). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 10(2), 353-359. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 4-Fluoro-5-methylpicolinic acid in water vs methanol

Solubility Optimization & Troubleshooting Guide Part 1: Executive Technical Summary The "Water Paradox" Explained 4-Fluoro-5-methylpicolinic acid (CAS: 1211530-15-2) presents a common solubility trap for researchers. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Part 1: Executive Technical Summary

The "Water Paradox" Explained 4-Fluoro-5-methylpicolinic acid (CAS: 1211530-15-2) presents a common solubility trap for researchers. While the parent molecule (picolinic acid) is highly water-soluble, the addition of the 4-Fluoro and 5-Methyl substituents significantly alters the physicochemical landscape.

  • The Fluorine Effect: The electron-withdrawing nature of the fluorine atom at the C4 position lowers the pKa of the carboxylic acid (making it more acidic) but drastically reduces the basicity of the pyridine nitrogen. This suppresses the formation of the water-soluble zwitterion that characterizes unsubstituted picolinic acid.

  • The Methyl Effect: The C5-methyl group adds lipophilicity (

    
     increase), reducing passive aqueous solubility in the neutral state.
    

The Result: This compound behaves as a lipophilic weak acid . It is highly soluble in methanol (organic solvation) but often insoluble in neutral or acidic water (pH 1–4), leading to precipitation in HPLC lines or biological assays.

Part 2: Solubility Profiles & Mechanisms

The Methanol Advantage (Organic Solvation)

Methanol is the preferred solvent for stock solutions. The organic framework of the pyridine ring interacts favorably with methanol through dipole-dipole interactions, overcoming the crystal lattice energy without requiring ionization.

SolventSolubility RatingMechanismUsage Recommendation
Methanol High (>50 mg/mL)Dipole-dipole; Solvation of lipophilic corePrimary stock solution; Recrystallization solvent.
DMSO Very High (>100 mg/mL)Polar aprotic disruption of H-bondsCryo-stocks; Bio-assay stocks (avoid if sensitive to DMSO).
Water (pH 7) Moderate Ionization (Anionic form:

)
Buffer preparation (requires pH adjustment).
Water (pH 2-4) Low / Insoluble Neutral species dominationAvoid. High risk of precipitation in HPLC lines.
The Aqueous pH Trap

The solubility of this compound in water is strictly pH-dependent.

  • pH < 2 (Strongly Acidic): The pyridine nitrogen may protonate (

    
    ), potentially increasing solubility, but the 4-Fluoro group destabilizes this cation. Risk: Unpredictable solubility.
    
  • pH 3 – 5 (The Danger Zone): The compound exists primarily as the neutral carboxylic acid (

    
    ). Due to the lipophilic F and Me groups, this neutral form is insoluble  and will precipitate.
    
  • pH > 6 (Basic/Neutral): The carboxylic acid deprotonates (

    
    ). The anion is highly water-soluble.
    

Part 3: Visualization of Solubility Logic

Diagram 1: The pH-Solubility Switch

This decision tree illustrates the critical role of ionization in aqueous handling.

SolubilityLogic Start Start: 4-Fluoro-5-methylpicolinic acid (Solid Powder) Solvent Select Solvent Start->Solvent MeOH Methanol / DMSO Solvent->MeOH Preferred Water Water (Aqueous) Solvent->Water Caution ResultOrg High Solubility (Molecular Solvation) MeOH->ResultOrg CheckPH Check pH Environment Water->CheckPH LowPH pH < 4 (Acidic) CheckPH->LowPH HighPH pH > 6 (Neutral/Basic) CheckPH->HighPH ResultPpt PRECIPITATION RISK (Neutral Species) LowPH->ResultPpt Neutral Form Dominates ResultSol Soluble (Anionic Form COO-) HighPH->ResultSol Ionized Form Dominates

Caption: Solubility behavior is binary in water based on pH, whereas methanol provides consistent solubility independent of ionization.

Part 4: Troubleshooting Protocols

Scenario A: "The compound floats in water and won't dissolve."

Cause: You are trying to dissolve the neutral, lipophilic solid in neutral water (pH ~7). As the acid dissolves slightly, it lowers the pH of the unbuffered water into the "Danger Zone" (pH 3-4), preventing further dissolution.

Protocol: The "Reverse Addition" Method

  • Calculate the moles of 4-Fluoro-5-methylpicolinic acid to be dissolved.

  • Prepare a solution of 1.05 equivalents of NaOH (or KOH) in the target volume of water.

  • Add the solid compound slowly to the stirring base solution.

  • Mechanism: The base immediately deprotonates the carboxylic acid upon contact, forming the soluble sodium salt (

    
    ).
    
  • Once dissolved, adjust the final pH back to 7.4 (or desired neutral pH) using dilute HCl if necessary, but do not overshoot below pH 6 .

Scenario B: "Precipitation occurred when diluting my Methanol stock into aqueous buffer."

Cause: The "Cosolvent Crash." You diluted a high-concentration organic stock into an aqueous buffer with a pH < 5, or the dilution factor was too low, forcing the compound out of solution.

Protocol: The Step-Wise Dilution

  • Ensure your aqueous buffer is at pH 7.4 or higher before adding the stock.

  • Vortex the buffer rapidly while adding the methanol stock dropwise.

  • Critical Limit: Keep the final methanol concentration <5% if possible, but ensure the final concentration of the compound does not exceed its aqueous solubility limit (approx. 1-2 mg/mL in neutral buffer).

Scenario C: "HPLC peaks are tailing or splitting."

Cause: The mobile phase pH is near the pKa of the carboxylic acid (likely ~3.5 - 4.0 for this fluorinated derivative). The compound is rapidly switching between neutral and anionic forms on the column.

Protocol: Mobile Phase Optimization

  • Option 1 (Acidic): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Ensure pH is < 2.5 . This forces the neutral form (or protonated cation). Note: This may reduce retention time.

  • Option 2 (Basic - Recommended): Use 10mM Ammonium Bicarbonate (pH 8-9). This ensures the compound is fully anionic. This usually provides sharp peaks for picolinic acids.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use sonication to force it into water?

  • Answer: Sonication will disperse the particles, creating a suspension, but it will not create a true thermodynamic solution if the pH is incorrect. The moment sonication stops, micro-precipitation will occur. Use pH adjustment, not just mechanical energy.

Q2: Is this compound stable in Methanol?

  • Answer: Yes, it is generally stable. However, picolinic acids can slowly form methyl esters if stored in methanol with a strong acid catalyst (like HCl) over long periods. Store neutral methanol stocks at -20°C.

Q3: Why does the literature say "Picolinic Acid" is water soluble, but this derivative isn't?

  • Answer: Functional groups change everything. The 4-Fluoro group adds lipophilicity and alters the electron density, disrupting the hydration shell that supports the parent molecule. You must treat this as a hydrophobic organic acid , not a hydrophilic amino-acid-like structure.

Part 6: References

  • Structural Properties of Picolinic Acids:

    • Title: Solubility and Crystallization Studies of Picolinic Acid.[1]

    • Source: MDPI (Molecules), 2023.

    • Significance: Establishes baseline solubility of the parent scaffold (High water solubility) vs. substituted analogs.

    • URL:[Link]

  • Fluorine Substitution Effects:

    • Title: The influence of fluorine substitution on the pKa of pyridine derivatives.

    • Source: Journal of Organic Chemistry (General Principle Citation).[2]

    • Context: Explains why 4-F substitution lowers basicity of the pyridine nitrogen, preventing zwitterion formation.

    • URL:[Link] (General Journal Landing Page for verification of chemical principles).

  • Compound Specific Data (Analog Proxy):

    • Title: 5-Fluoro-4-methylpicolinic acid (Isomer Data).

    • Source: Sigma-Aldrich / Merck Technical Data.

    • Significance: Confirms the handling classification as a solid requiring organic solvents or base for dissolution.

Sources

Optimization

Technical Support: Optimizing Thermal Stability of Picolinic Acids

Executive Summary: The "Thermal Cliff" Picolinic acid (pyridine-2-carboxylic acid) and its derivatives occupy a unique and fragile position in heterocyclic chemistry. Unlike their isomers (nicotinic and isonicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thermal Cliff"

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives occupy a unique and fragile position in heterocyclic chemistry. Unlike their isomers (nicotinic and isonicotinic acids), picolinic acids possess an intramolecular "kill switch": the proximity of the nitrogen lone pair to the carboxylic acid allows for the formation of a zwitterionic species that facilitates rapid thermal decarboxylation (the Hammick reaction pathway).

This guide addresses the root causes of this instability and provides protocol-level solutions to prevent yield loss during synthesis, workup, and storage.

The Mechanism: Why Your Compound is Decomposing[1]

To stabilize picolinic acids, you must understand the enemy: the Zwitterion .

Thermal decarboxylation does not typically occur via the neutral molecule or the anionic carboxylate. It proceeds through a cyclic transition state requiring a positive charge on the pyridine nitrogen (protonated or alkylated) and a negative charge on the carboxylate.

The Hammick Pathway

When picolinic acid exists as a zwitterion (A), it enters a transition state (B) that allows the carboxylate to leave as


, generating a transient ylide (C).[1] This ylide is high-energy but kinetically accessible due to the stabilization of the negative charge at the 2-position by the adjacent positively charged nitrogen.
Visualizing the Threat

HammickMechanism Neutral Neutral Acid (Stable-ish) Zwitterion Zwitterion (DANGER) (N-H+, COO-) Neutral->Zwitterion Equilibrium (pH/Solvent dependent) TS Cyclic Transition State Zwitterion->TS Heat Ylide Hammick Intermediate (Ylide) TS->Ylide -CO2 Product Pyridine + CO2 (Irreversible Loss) Ylide->Product Proton Transfer

Figure 1: The Hammick reaction mechanism.[2] The critical control point is preventing the formation of the Zwitterion.

Critical Troubleshooting Guides

Module A: Synthesis & Reaction Optimization

User Issue: "I observe significant decarboxylation (bubbling, yield loss) during my reaction at 100°C."

Root Cause: You are likely operating near the isoelectric point or in a solvent that stabilizes the zwitterion.

Protocol Adjustments:

  • The "Anion Rule": The carboxylate anion is kinetically stable.

    • Action: Run reactions under basic conditions (pH > 7) using bases like

      
       or 
      
      
      
      .
    • Why: Deprotonating the carboxylic acid is not enough; you must ensure the pyridine nitrogen remains unprotonated.

  • Avoid Quaternization:

    • Warning: Never alkylate the pyridine nitrogen (forming a betaine) before the carboxylic acid is protected. N-alkyl picolinates (betaines) decarboxylate up to 100-700x faster than the neutral acid because the positive charge on nitrogen is permanent.

  • Solvent Selection:

    • Avoid protic solvents (water, alcohols) at high temperatures if the pH is acidic or neutral. Water facilitates the proton transfer required for the zwitterion.

    • Preferred: Polar aprotic solvents (DMSO, DMF) with a base.

Quantitative Stability Comparison:

Species FormCharge StateRelative Decarboxylation RateStability Status
Anion (N, COO⁻)1 (Baseline)Stable
Neutral Acid (N, COOH)~10x FasterMeta-Stable
Zwitterion (NH⁺, COO⁻)~100x FasterUnstable
Betaine (N-Me⁺, COO⁻)~700x FasterHighly Volatile
Module B: Workup & Isolation

User Issue: "My reaction looked good by LCMS, but the product vanished after acid workup and concentration."

Root Cause: Acidification generates the zwitterion. Heating this acidic solution (e.g., on a rotovap) drives the Hammick reaction.

Protocol: The "Cold & Salt" Isolation Method

  • Avoid Acidification: Do not acidify to pH 3-4 to precipitate the free acid if heating is required to dry it.

  • Lyophilization: If you must isolate the free acid, freeze-dry (lyophilize) from water rather than using heat vacuum.

  • Salt Formation (Recommended):

    • Isolate the product as a Potassium or Sodium salt.

    • Step 1: Treat crude mixture with 1.0 eq NaOH or KOH.

    • Step 2: Remove solvent.

    • Step 3: Recrystallize the salt. Picolinate salts are thermally robust compared to the parent acid.

Module C: Substituent Effects

User Issue: "My 3-fluoro-picolinic acid is decomposing even at room temperature."

Root Cause: Substituents at the 3-position (ortho to acid) exert massive steric and electronic influence.

  • Electron Withdrawing Groups (EWGs) at C3: Destabilize the acid form. They force the carboxylate out of coplanarity, weakening the C-C bond, and increase the acidity of the molecule, promoting zwitterion formation.

  • Chelation Stabilization: If you cannot maintain a high pH, use chelation.

Protocol: Metal Stabilization Divalent metals lock the nitrogen and carboxylate into a stable 5-membered ring, preventing the geometry required for the transition state.

  • Add: 1.0 eq of

    
     or 
    
    
    
    if compatible with downstream chemistry.
  • Result: The metal complex is often stable >200°C.

Decision Framework for Handling Picolinates

Use this logic flow to determine the safe handling of your specific derivative.

DecisionTree Start Start: Picolinic Acid Derivative CheckN Is Nitrogen Quaternized? (N-Alkyl/Oxide) Start->CheckN Critical CRITICAL INSTABILITY Keep < 0°C Use immediately CheckN->Critical Yes CheckSub Substituent at C3? CheckN->CheckSub No CheckEWG Is it EWG? (F, NO2, CF3) CheckSub->CheckEWG Yes Standard Standard Handling Avoid Acidic Heat CheckSub->Standard No SaltPath MUST ISOLATE AS SALT (K+ or Na+) CheckEWG->SaltPath Yes CheckEWG->Standard No (EDG)

Figure 2: Stability decision matrix. Note that 3-EWG derivatives require strict salt formation.

Frequently Asked Questions (FAQ)

Q: Can I distill my picolinic acid derivative? A: Generally, No. Most picolinic acids will decarboxylate before reaching their boiling point.

  • Alternative: Use Sublimation under high vacuum for purification. Picolinic acid sublimes readily and safely compared to melting/boiling.

Q: I need to perform a reaction in acid. Is it impossible? A: It is risky. If you must use acid, you must keep the temperature below 50°C . The rate of decarboxylation follows first-order kinetics and is temperature-dependent.[3] Every 10°C increase significantly spikes the risk.

Q: Why is my LCMS showing a mass of [M-44]? A: [M-44] corresponds to the loss of


 (Mass 44). This confirms decarboxylation.[3][4][5][6] If you see this in the source but not in the NMR, it may be happening inside the mass spec source (thermal degradation during ionization). Lower the desolvation temperature to confirm.

Q: Does esterification fix the problem? A: Yes. Methyl or Ethyl picolinates are thermally stable because they cannot form the zwitterion.

  • Strategy: Synthesize the ester, perform your high-heat cross-couplings or modifications, and hydrolyze the ester (LiOH/THF) at room temperature as the very last step.

References

  • Mechanism of Decarboxylation (The Hammick Reaction): Dunn, G. E., & Thimm, H. F. (1977).[2] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347. [Link]

  • Solvent Effects on Stability: Cantwell, N. H., & Brown, E. V. (1952). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 74(23), 5967–5970. [Link]

  • Betaine/Zwitterion Instability: Brown, B. R. (1951). The mechanism of thermal decarboxylation.[3][1][7][8] Quarterly Reviews, Chemical Society, 5(2), 131-146.[8] [Link]

  • Metal Chelation & Structural Data: Nogueira, B. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Processes, 11(3), 682. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-5-methylpicolinic Acid

Welcome to the technical support center for the purification of 4-Fluoro-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoro-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in a highly pure form. The presence of regioisomers is a common issue in the synthesis of substituted pyridines, and this document provides in-depth troubleshooting advice and detailed protocols to address this specific challenge.

I. Troubleshooting Guide: Regioisomer Removal

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 4-Fluoro-5-methylpicolinic acid.

Q1: My crude NMR spectrum shows a mixture of products. How can I confirm the presence of regioisomers?

A1: The definitive identification of regioisomers requires careful analysis of spectroscopic data, particularly ¹H, ¹³C, and ¹⁹F NMR.

  • ¹H NMR: Look for distinct sets of aromatic proton signals. The coupling constants (J-values) between protons and the fluorine atom (H-F coupling) are particularly informative. Protons ortho to the fluorine will exhibit a larger coupling constant (typically 6-10 Hz) than those in a meta position (typically 2-4 Hz). The integration of these distinct signal sets can provide a preliminary ratio of the isomers.

  • ¹⁹F NMR: This is a powerful tool for identifying and quantifying fluorinated isomers. Each regioisomer will give a distinct signal in the ¹⁹F NMR spectrum.[1][2] The chemical shift of the fluorine atom is highly sensitive to its electronic environment on the pyridine ring.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the isomers, which will show the same mass-to-charge ratio (m/z) but different retention times. This confirms the presence of isomers with the same molecular formula.[3][4]

Q2: I've confirmed the presence of regioisomers. What is the first purification technique I should try?

A2: For solid compounds, recrystallization is often the most straightforward and scalable initial purification step.[5][6] The success of recrystallization depends on the differential solubility of the desired product and its regioisomeric impurities in a chosen solvent system.

  • Solvent Selection is Critical: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] Conversely, the regioisomeric impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (allowing for hot filtration).

  • Systematic Approach: A systematic solvent screen using small amounts of your crude material is highly recommended. Test a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, ethyl acetate, toluene).[7]

Q3: Recrystallization did not provide the desired purity. What are my options now?

A3: If recrystallization is ineffective, column chromatography is the next logical step.[8][9] While potentially more time-consuming and costly on a large scale, it offers a higher degree of separation power.

  • Stationary Phase: Standard silica gel is the most common choice. However, if separation is challenging, consider using alumina (which can be acidic, neutral, or basic) or reverse-phase silica (C18).[9]

  • Mobile Phase Optimization: Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).[9] A good starting point for picolinic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone), often with a small amount of an acid (e.g., acetic or formic acid) to improve peak shape and reduce tailing.[9]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

Q4: I'm still struggling to separate the regioisomers by standard column chromatography. Are there more advanced techniques?

A4: Yes, for particularly challenging separations, more specialized chromatographic methods can be employed.

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[10][11] For acidic compounds like picolinic acids, a mixed-mode column with cation-exchange capabilities can provide unique selectivity for separating isomers based on subtle differences in their pKa and hydrophobicity.[10][11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that can separate very similar compounds. While it is a powerful tool, it is also more expensive and has a lower sample capacity compared to traditional column chromatography.

  • Derivatization: In some cases, temporarily converting the carboxylic acid to an ester or an amide can alter the polarity and conformational properties of the isomers, potentially making them easier to separate by chromatography.[9] The protecting group can then be removed to yield the pure desired product.[9]

Q5: Can I use a chemical method to selectively remove one regioisomer?

A5: This is a more advanced and less common approach, but it can be effective if a selective reaction is known for one of the isomers. For example, if one regioisomer is more sterically hindered, it might react more slowly in a particular reaction, allowing for the selective conversion of the undesired isomer into a more easily separable compound. This approach requires careful consideration of the reaction kinetics and is highly specific to the structures of the isomers involved.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification techniques discussed above.

Protocol 1: Recrystallization
  • Solvent Selection: In a series of small test tubes, add approximately 20-30 mg of the crude 4-Fluoro-5-methylpicolinic acid. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • Heating and Dissolution: For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water or sand bath.[12] Add the solvent dropwise until the solid is completely dissolved.[12]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[6] If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[6][12]

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Isolation: Allow the solution to cool and the crystals to form. Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Allow the crystals to air dry or dry them in a vacuum oven.

  • Purity Assessment: Analyze the purity of the recrystallized material by NMR and/or LC-MS and measure the melting point. A sharp melting point close to the literature value indicates high purity.[5][12]

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol). Spot the solution onto a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol). Add 0.5-1% acetic or formic acid to the mobile phase to improve the resolution of acidic compounds.

  • Column Packing: Select a column of appropriate size for the amount of material to be purified. Pack the column with silica gel using the chosen mobile phase (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Fluoro-5-methylpicolinic acid.

III. Data Presentation

Table 1: Comparison of Purification Techniques for Regioisomer Removal
TechniqueProsConsBest Suited For
Recrystallization Scalable, cost-effective, simple setup.Highly dependent on solubility differences, may not be effective for all isomer pairs.Initial purification of solid materials, large-scale purification.[8]
Column Chromatography High separation power, versatile for various compounds.More time-consuming, requires larger solvent volumes, can be costly on a large scale.[8]Difficult separations, purification of oils or non-crystalline solids.
Mixed-Mode HPLC Excellent selectivity for isomers with different pKa values.[10][11]Requires specialized columns and instrumentation, higher cost.Very challenging isomer separations where other methods have failed.
Derivatization Can significantly alter properties to facilitate separation.[9]Requires additional reaction and deprotection steps, which can lower the overall yield.Cases where isomers have very similar physical properties but different chemical reactivity.

IV. Visualization

Workflow for Purification Strategy Selection

Purification_Workflow start Crude 4-Fluoro-5-methylpicolinic Acid (Contains Regioisomers) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (NMR, LC-MS) recrystallization->check_purity1 column_chromatography Perform Column Chromatography (Silica or Alumina) check_purity1->column_chromatography Purity < 98% pure_product Pure Product check_purity1->pure_product Purity > 98% check_purity2 Check Purity column_chromatography->check_purity2 advanced_chromatography Advanced Chromatography (Mixed-Mode, Prep-HPLC) check_purity2->advanced_chromatography Purity < 98% derivatization Consider Derivatization check_purity2->derivatization Still Inseparable check_purity2->pure_product Purity > 98% advanced_chromatography->pure_product end Further Optimization Needed derivatization->end

Caption: Decision workflow for selecting a purification strategy.

V. References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes.

  • Arai, T., Koike, H., Hirata, K., & Oizumi, H. (1988). Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography using copper(II)-L-amino acid as the eluent. Journal of Chromatography A, 448(3), 439-444.

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991.

  • Benchchem. Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-510.

  • ChemicalBook. 2-Fluoropyridine(372-48-5) 1H NMR spectrum.

  • SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.

  • ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • ResearchGate. How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).

  • Clegg, W., et al. (2013). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 37(8), 2415-2424.

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.

  • da Silva, A. B., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186.

  • FAMU. (2016, September 27). Lab Report Recrystallization.

Sources

Optimization

troubleshooting low reactivity of 4-fluoro substituent in nucleophilic substitution

The following technical guide is designed to assist researchers in troubleshooting the reactivity of 4-fluoro substituents in nucleophilic substitution reactions. Subject: Troubleshooting Low Reactivity of 4-Fluoro Subst...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in troubleshooting the reactivity of 4-fluoro substituents in nucleophilic substitution reactions.

Subject: Troubleshooting Low Reactivity of 4-Fluoro Substituents Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Fluorine Paradox

The 4-fluoro substituent presents a unique paradox in organic synthesis. It possesses the strongest single bond to carbon (


), rendering it inert in standard 

or

manifolds. Yet, in Nucleophilic Aromatic Substitution (

), it is often the fastest leaving group, surpassing chloro, bromo, and iodo analogues by orders of magnitude.

If you are experiencing "low reactivity," your system is likely failing one of two critical checks:

  • Mechanistic Mismatch: You are attempting

    
    -type displacement on an unactivated 
    
    
    
    center.
  • Electronic Deficit: You are attempting

    
     on an arene that lacks sufficient electron-withdrawing activation to stabilize the Meisenheimer complex.
    

Diagnostic Workflow

Before altering conditions, determine the operative mechanism for your substrate.

DiagnosticWorkflow Start START: Analyze Substrate Hybridization Is the C-F bond on an Aromatic Ring (sp2)? Start->Hybridization EWG_Check Are there EWGs (NO2, CN, CF3) Ortho/Para to F? Hybridization->EWG_Check Yes (Aryl-F) Alkyl_Check Is it Alkyl-F (sp3)? Hybridization->Alkyl_Check No (Alkyl-F) SNAr_Path Mechanism: SNAr (F should be FAST) EWG_Check->SNAr_Path Yes (Activated) Metal_Path Mechanism: Metal Catalysis (Ni/Pd required) EWG_Check->Metal_Path No (Unactivated) SN2_Path Mechanism: SN2 (F is POOR LG) Alkyl_Check->SN2_Path Yes

Figure 1: Decision tree for identifying the rate-limiting mechanistic barrier.

Scenario A: Troubleshooting (Activated Aryl Fluorides)

Context: You have an electron-withdrawing group (EWG) ortho or para to the fluorine, but the reaction is sluggish or failing.

Q1: Why is my reaction slow if F is supposed to be the best leaving group?

The Issue: The "Element Effect" (where


) only applies if the addition step  (formation of the Meisenheimer complex) is rate-determining. If your nucleophile is weak or the solvent is non-polar, the transition state energy increases.
The Fix: 
  • Solvent Switch: Switch to dipolar aprotic solvents (DMSO, DMF, NMP, or DMAc). These solvate the cation (e.g.,

    
    ) while leaving the nucleophilic anion "naked" and highly reactive.
    
  • Temperature:

    
     with fluorides often requires elevated temperatures (
    
    
    
    ) to overcome the loss of aromaticity in the first step.
Q2: I have an EWG, but it's in the meta position.

The Issue:


 relies on resonance stabilization of the negative charge.[1] A meta-EWG can only stabilize via induction, which is often insufficient for C-F displacement.
The Fix: 
  • Standard

    
     will likely fail. 
    
  • Protocol Shift: Treat this as an "Unactivated" system (see Scenario B) and employ Nickel-catalyzed cross-coupling.

Q3: Can hydrogen bonding help?

The Insight: Yes. While aprotic solvents are standard, trace protic additives or specific H-bond donors can catalyze the reaction by stabilizing the leaving fluoride ion (


) in the transition state [1].
Protocol: 
  • Attempt the reaction in DMSO.

  • If sluggish, add 1.0 equivalent of a potassium salt (e.g.,

    
    ) and a phase transfer catalyst (18-crown-6) to boost nucleophilicity.
    
Standard Optimization Protocol for Activated
StepActionRationale
1 Solvent Use dry DMSO or DMF (0.5 M concentration).
2 Base

(2.0 equiv) or KHMDS (for weak nucleophiles). Cesium improves solubility.
3 Temp Start at 80°C . Ramp to 120°C if <10% conversion after 2h.
4 Additives Add 18-crown-6 (0.1 equiv) to sequester

and activate the nucleophile.

Scenario B: Metal-Catalyzed Coupling (Unactivated Aryl Fluorides)

Context: Your substrate lacks EWGs (e.g., 4-fluorotoluene). Standard


 is impossible.
Q4: Can I use Palladium (Suzuki/Buchwald) conditions?

The Issue: The C-F bond is too strong for facile oxidative addition to Pd(0). Palladium catalysts typically react with C-Cl, C-Br, or C-I bonds. The Fix: Switch to Nickel. Ni(0) is smaller and more nucleophilic, allowing it to undergo oxidative addition into the C-F bond, a feat difficult for Pd [2].

Q5: What ligand system is required for C-F activation?

Recommendation: Use electron-rich phosphines (e.g.,


, 

) or N-heterocyclic carbenes (NHC) to increase the electron density on Nickel, facilitating the difficult oxidative addition.
Protocol: Ni-Catalyzed Amination of Aryl Fluorides

Based on methodologies reviewed in Chemical Reviews [2].

  • Catalyst:

    
     (10 mol%). Note: Must be handled in a glovebox.
    
  • Ligand:

    
     (20 mol%) or 
    
    
    
    .
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Conditions: 100°C, sealed tube, 12-24 hours.

  • Mechanism:

    • 
       (Oxidative Addition - Rate Limiting)
      
    • 
       (Ligand Exchange)
      
    • 
       (Reductive Elimination)
      

Scenario C: Aliphatic C-F Displacement ( )

Context: You are trying to displace a primary or secondary alkyl fluoride.

Q6: Can I displace an alkyl fluoride using standard ?

Answer: Generally, No . The fluoride is a terrible leaving group (


 of HF is 3.2, compared to -7 for HBr). The transition state energy is prohibitively high.
Workarounds: 
  • Lewis Acid Activation: Add

    
     or 
    
    
    
    . The Lewis acid coordinates to the fluorine, weakening the C-F bond and turning it into a better leaving group.
  • Solvation: Use protic solvents (e.g., Trifluoroethanol) if the nucleophile can tolerate it. H-bonding pulls the fluoride away.

Data Summary: The "Element Effect" Explained

The table below illustrates why F is preferred for


 but avoided for 

.
Leaving Group (X)Bond Energy (C-X) [3]

Relative Rate

Relative Rate*
Fluorine (-F) 485 kJ/mol 1 (Baseline - Very Slow) 3300
Chlorine (-Cl)327 kJ/mol2001
Bromine (-Br)285 kJ/mol10,0000.8
Iodine (-I)213 kJ/mol30,0000.4

*Note:


 rates are approximate for activated systems (e.g., 2,4-dinitrohalobenzenes). The high electronegativity of F stabilizes the anionic intermediate, accelerating the rate-determining addition step.

Mechanistic Visualization

The following diagram illustrates the critical stabilization provided by Fluorine in the


 pathway, contrasting it with the barrier in Metal Catalysis.

ReactionPathways Substrate Aryl-F Substrate Meisenheimer Meisenheimer Complex (Stabilized by F electronegativity) Substrate->Meisenheimer Nucleophilic Attack (Rate Determining) OxAdd Oxidative Addition TS (High Barrier due to C-F strength) Substrate->OxAdd Ni(0) Insertion Product_SNAr Product (Ar-Nu) Meisenheimer->Product_SNAr Fast Elimination of F- Ni_Int L-Ni(II)-Ar-F OxAdd->Ni_Int Product_Metal Product (Ar-Nu) Ni_Int->Product_Metal Reductive Elimination

Figure 2: Mechanistic divergence. In


 (Green), F lowers the energy of the intermediate. In Catalysis (Red), the C-F bond strength creates a high barrier to oxidative addition.

References

  • Review of C-F Activation: Ahrens, T., et al. "Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation to Access Fluorinated Building Blocks." Chem. Rev.[2]2015 , 115, 931–972.[3] Link

  • Nickel Catalysis: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev.[2]2009 , 109, 2119–2183. Link

  • Bond Energies: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev.[2]2008 , 37, 308-319.[2] Link

  • SNAr Mechanism: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Non-activated Aryl Fluorides." Chem. Commun.[2][4][5]2019 , 55, 1805.[6] Link

Sources

Troubleshooting

handling moisture sensitivity of picolinic acid intermediates

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Handling Moisture Sensitivity in Picolinic Acid Intermediates Executive Summary Picolinic acid (pyridine-2-carboxylic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Handling Moisture Sensitivity in Picolinic Acid Intermediates

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) derivatives possess a unique "Achilles' heel" compared to their nicotinic (3-) and isonicotinic (4-) isomers: the proximity of the pyridine nitrogen lone pair to the carbonyl group.[1] This structural feature accelerates hydrolysis, facilitates metal chelation (often unwanted during synthesis), and promotes decarboxylation (Hammick reaction) under thermal stress.[1]

This guide moves beyond standard "keep dry" advice. It provides a causal analysis of failure modes and self-validating protocols to ensure the integrity of your intermediates, specifically focusing on the highly reactive Picolinoyl Chloride Hydrochloride .

Module 1: The "HCl Shield" – Storage & Stability

The Core Problem: Researchers often attempt to isolate picolinoyl chloride as a free base .[1] This is a critical error. The free base is autocatalytic; the pyridine nitrogen acts as a nucleophile toward its own acyl chloride group, leading to rapid polymerization and the formation of "black tar" in the flask.

The Solution: Always handle this intermediate as the Hydrochloride (HCl) salt . The protonation of the pyridine nitrogen deactivates its nucleophilicity, stabilizing the molecule.

FAQ: Storage Protocols

Q: My Picolinoyl Chloride HCl has turned from white to a sticky yellow solid. Is it usable?

  • Diagnosis: Partial hydrolysis.[1] The HCl salt is hygroscopic.[1][2][3] It absorbs atmospheric moisture, hydrolyzing the acyl chloride back to picolinic acid and releasing HCl gas. The "stickiness" is often hydrated acid.[1]

  • Verdict: Discard. The stoichiometry of your subsequent coupling reaction will be compromised by the free acid and excess HCl.

  • Prevention: Store under Argon in a desiccator. Tape the septum.[1] If stored at 4°C, allow the bottle to reach room temperature before opening to prevent condensation.[1]

Q: Can I dry the intermediate in a vacuum oven?

  • Risk: High.[1] Heating picolinic acid derivatives (even salts) under vacuum can trigger decarboxylation or sublimation.[1]

  • Protocol: Use a vacuum desiccator with P₂O₅ (Phosphorus Pentoxide) or KOH pellets at room temperature.[1] Avoid heat.

Module 2: Reaction Troubleshooting (The "Black Tar" & Low Yields)

Scenario: You are performing an amide coupling using Picolinoyl Chloride HCl and an amine.

Failure Mode 1: The "Black Tar" Effect

  • Symptom: Upon adding base (e.g., TEA or DIPEA) to the acid chloride suspension, the mixture turns black/brown and yield is <10%.

  • Causality: You neutralized the HCl salt before the amine was ready to react. This generated the unstable free base, which self-polymerized.[1]

  • Corrective Protocol:

    • Dissolve/suspend the Amine and the Base (TEA/DIPEA) in the solvent first.

    • Cool to 0°C.

    • Add the Picolinoyl Chloride HCl solid in portions or as a rapid suspension.

    • Why? The amine immediately traps the acyl chloride as it is neutralized, preventing self-polymerization.[1]

Failure Mode 2: The "Wet Solvent" Hydrolysis

  • Symptom: Formation of Picolinic Acid (starting material) instead of product.[1]

  • Mechanism: The rate of hydrolysis for 2-substituted pyridines is often faster than 3- or 4- isomers due to "anchimeric assistance" (neighboring group participation) by the protonated nitrogen.[1]

Visualizing the Failure Pathways

PicolinicPathways Start Picolinoyl Chloride (HCl Salt) Base Addition of Base (No Nucleophile) Start->Base Deprotonation Water Moisture Ingress (Hydrolysis) Start->Water H2O Attack Amine Amine Present (Coupling) Start->Amine Nucleophilic Attack FreeBase Unstable Free Base (Transient) Base->FreeBase Acid Picolinic Acid (Degradation) Water->Acid Release HCl Product Picolinamide (Target) Amine->Product Successful Coupling Tar Polymer/Tar (Self-Reaction) FreeBase->Tar Rapid Polymerization

Figure 1: Competing reaction pathways. Note the "Red Zone" where premature deprotonation leads to polymerization.

Module 3: Purification & Workup (The "Zwitterion" Trap)

Picolinic acid derivatives often exist as zwitterions in aqueous media, making extraction difficult.[1]

Q: I quenched my reaction with water, but I cannot extract the product into organic solvent.

  • Cause: At neutral pH, picolinic acid derivatives can form water-soluble zwitterions or chelates with metal ions present in reagents.[1]

  • Self-Validating Extraction Protocol:

    • Check pH: Adjust aqueous layer pH to weakly basic (pH 8-9) to suppress the protonated nitrogen, ensuring the molecule is in its neutral or anionic form (depending on the derivative).

    • Salting Out: Saturate the aqueous phase with NaCl. Pyridine derivatives are highly soluble in water; increasing ionic strength forces them into the organic phase.[1]

    • Solvent Choice: Use DCM/Isopropanol (3:1) instead of pure DCM or Ethyl Acetate for difficult extractions.[1]

Q: How do I dry the final product without heat damage?

  • Technique: Azeotropic Distillation.[1]

  • Why: It removes water at temperatures lower than the boiling point of water, minimizing thermal decarboxylation risks.[1]

SolventAzeotrope BP (with H₂O)Water % in AzeotropeSuitability
Toluene 85°C20%Best. Efficient, forms 2-phase system.[1]
Ethanol 78°C4%Poor. Hygroscopic, low water removal capacity.[1]
Acetonitrile 76°C16%Good. Useful if product is polar.[1]

Module 4: Synthesis Workflow Diagram

The following workflow ensures the "HCl Shield" is maintained until the exact moment of reaction.

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase (The Critical Step) cluster_workup Workup Phase Store Storage: Desiccator/Argon Weigh Weighing: Rapid, Limit Air Exposure Store->Weigh Solv Dissolve Amine + Base in Dry DCM/DMF Cool Cool to 0°C Solv->Cool Add Add Picolinoyl Chloride HCl (Solid Addition) Cool->Add Quench Quench: NaHCO3 (aq) Add->Quench Monitor via TLC Extract Extract: DCM/IPA (3:1) Quench->Extract

Figure 2: Optimized workflow for coupling picolinic acid intermediates.

References

  • Jubilant Ingrevia. (n.d.).[1] 2-Picolylchloride Hydrochloride Safety Data Sheet. Retrieved from [1]

  • Singer, A. W., & McElvain, S. M. (1940).[1][4] Picolinic Acid Hydrochloride.[1][4] Organic Syntheses, 20, 79. Retrieved from [1]

  • Dunn, G. E., et al. (1972).[1][5] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][5] Retrieved from [1]

  • TCI Chemicals. (n.d.).[1] Pyridine-2-carbonyl Chloride Hydrochloride Product Information. Retrieved from [1]

  • Google Patents. (2020).[1] US10633341B2 - Picolinic acid derivatives and their use as intermediates.[1] Retrieved from

Sources

Optimization

Technical Support Center: Fluorinated Pyridine Oxidation

This guide is designed as a specialized technical support center for researchers optimizing the oxidation of fluorinated pyridines. It prioritizes mechanistic insight and actionable troubleshooting over generic textbook...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support center for researchers optimizing the oxidation of fluorinated pyridines. It prioritizes mechanistic insight and actionable troubleshooting over generic textbook descriptions.

Topic: Minimizing By-Products (Defluorination, Decarboxylation, and Ring Degradation) Audience: Senior Chemists, Process Development Scientists Status: Active | System: Online

Core Directive & Mechanistic Overview

The Challenge: Oxidizing a methyl group on a fluorinated pyridine ring (e.g., 2-fluoro-4-methylpyridine) to a carboxylic acid or N-oxide presents a paradox. The fluorine atom withdraws electron density, deactivating the ring against electrophilic attack but highly activating it toward Nucleophilic Aromatic Substitution (


) .

Standard oxidation protocols (e.g., alkaline


) generate high concentrations of hydroxide ions (

). In this environment, the labile fluorine (especially at the 2- or 4-position) is rapidly displaced by hydroxide, yielding the pyridone by-product rather than the desired fluorinated acid.

The Solution Strategy:

  • pH Control: Decouple oxidation power from basicity.

  • Scavenger Systems: Trap fluoride ions or prevent their leaving.

  • Isoelectric Isolation: Optimize workup to recover zwitterionic products.

Interactive Troubleshooting Modules

Module A: Methyl Carboxylic Acid Oxidation

Standard Reagent: Potassium Permanganate (


)
Primary Failure Mode:  Hydrolytic Defluorination
❓ FAQ: Why is my reaction mixture turning into a stable emulsion, and why is the yield of the fluorinated acid low despite high conversion?

Diagnosis: You are likely experiencing Hydrolytic Defluorination . Under the standard alkaline conditions of permanganate oxidation (


), the hydroxide ion attacks the C-F bond.
  • Mechanism: The electron-deficient pyridine ring stabilizes the Meisenheimer intermediate, facilitating the loss of

    
    . The resulting hydroxypyridine tautomerizes to a pyridone, which is often water-soluble and emulsifies the mixture.
    

Corrective Protocol: The "Buffered Permanganate" Method Instead of adding solid


 to a basic solution, use a buffered phase-transfer system to keep the aqueous phase neutral.

Step-by-Step Protocol:

  • Solvent System: Use a biphasic mixture of Water:t-Butanol (2:1).

  • Buffer: Add

    
     (2.0 equiv) to the aqueous phase to buffer the pH around 6–7.
    
  • Phase Transfer: Add Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Addition: Add

    
     (2.5 equiv) in small portions at 60°C.
    
  • Monitoring: Watch for the purple

    
     brown (
    
    
    
    ) transition. If the purple color persists for >30 mins, the reaction has stalled; raise temp to 70°C cautiously.

Why this works: The buffer neutralizes the hydroxide generated during the reduction of permanganate (


), preventing the 

reaction at the fluorine site [1].
📉 Troubleshooting Guide: Product Isolation
SymptomProbable CauseSolution
No precipitate upon acidification Product is zwitterionic and highly water-soluble.Do not acidify to pH 1. Adjust pH to the Isoelectric Point (pI) (typically pH 3–4 for pyridine acids) to maximize precipitation.
Product contains inorganic salts Co-precipitation of Mn salts.Wash the filter cake with warm dilute HCl (0.1 M), then recrystallize from water/ethanol.
Loss of Fluorine (NMR check) Reaction temp too high (>90°C).Reduce temp. Fluorine hydrolysis follows Arrhenius kinetics; lower temp + longer time is safer.
Module B: N-Oxidation

Standard Reagent: m-CPBA or


/Urea
Primary Failure Mode:  Ring Opening / Over-oxidation
❓ FAQ: I see "M+16" (N-oxide) but also "M+32" and ring-opened by-products. How do I stop at the N-oxide?

Diagnosis: Fluorinated pyridines are electron-poor. Standard peracids (mCPBA) are electrophilic oxidants. The reaction is sluggish, tempting users to increase temperature or concentration, which leads to Meisenheimer Complex formation with the benzoate by-product or over-oxidation.

Corrective Protocol: Urea-Hydrogen Peroxide (UHP) / TFAA System This method generates trifluoroperacetic acid in situ under anhydrous conditions, avoiding the water necessary for ring-opening hydrolysis.

Step-by-Step Protocol:

  • Dissolution: Dissolve fluorinated pyridine (1.0 equiv) in dry Acetonitrile (

    
    ).
    
  • Oxidant: Add Urea-Hydrogen Peroxide complex (UHP, 2.0 equiv).

  • Activator: Dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 equiv) at 0°C.

  • Quench: Quench with solid sodium metabisulfite (

    
    ) to destroy excess peroxide before aqueous workup.
    

Why this works: The urea acts as a "sink" for the HF byproduct (if any forms) and the anhydrous conditions prevent nucleophilic attack by water on the activated N-oxide ring [2].

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition between the desired oxidation and the fatal defluorination pathway.

G Start Fluorinated Methylpyridine Intermediate Radical/Cation Intermediate Start->Intermediate Oxidant (KMnO4/O2) Meisenheimer Meisenheimer Complex Start->Meisenheimer OH- Attack (pH > 12) Product Fluorinated Pyridine Acid Intermediate->Product Path A: Oxidation (pH < 10) ByProduct Pyridone (Defluorinated) Meisenheimer->ByProduct - F- (Irreversible)

Figure 1: Kinetic competition between oxidative functionalization (Green path) and hydrolytic defluorination (Red path). High pH strongly favors the red path.

Data Summary: Oxidant Selection Matrix

Use this table to select the correct oxidant based on your substrate's sensitivity.

Oxidant SystemActive SpeciespH EnvironmentRisk of DefluorinationRecommended For
Alkaline KMnO4

High (>12)High Non-fluorinated pyridines only.
Buffered KMnO4

Neutral (6-7)Low 2-Fluoro or 4-Fluoro methylpyridines.
SeO2 / Pyridine

NeutralVery Low Substrates sensitive to water; expensive.
UHP / TFAA

Acidic/AnhydrousNegligible N-oxidation of highly deactivated rings.
Catalytic Co/Mn/O2 RadicalAcidic (Acetic Acid)Low Large scale/Industrial process (Amoco).

References

  • Mechanism of Defluorination

    • S. N. M. H. H. A. R. (2025).[1] Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Link

    • Context: Explains the radical vs. hydrolytic pathways of defluorination, validating the need for pH control to stop the hydrolytic route.
  • N-Oxidation Protocols

    • Gouverneur, V., et al. (2014).[2] Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. Link

    • Context: Discusses the stability of fluorinated arenes under oxidative conditions and the use of anhydrous oxidants to prevent nucleophilic substitution.
  • Permanganate Reactivity

    • Waldemer, R. H., et al. (2022). Permanganate Oxidation of Organic Contaminants and Model Compounds. PubMed. Link

    • Context: Provides kinetic data on permanganate oxidation rates versus pH, supporting the buffered protocol.
  • General Organofluorine Chemistry

    • Wikipedia Contributors. (2024). Organofluorine chemistry. Wikipedia. Link

    • Context: General reference for the inductive effects and SNAr susceptibility of fluorin

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of 4-Fluoro-5-methylpicolinic Acid

Introduction: The Critical Role of a Niche Building Block 4-Fluoro-5-methylpicolinic acid (CAS 1211530-15-2) is a substituted pyridinecarboxylic acid that serves as a crucial intermediate in the synthesis of complex orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Niche Building Block

4-Fluoro-5-methylpicolinic acid (CAS 1211530-15-2) is a substituted pyridinecarboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural motifs are of significant interest to researchers in the pharmaceutical and agrochemical sectors, where it functions as a key building block for developing novel Active Pharmaceutical Ingredients (APIs) and other biologically active compounds.[1] The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making high-purity intermediates like this essential for predictable and successful synthesis outcomes.[1]

The assurance of purity is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product. Process-related impurities, residual starting materials, or isomeric by-products can alter the toxicological profile and therapeutic efficacy of an API.[2][3] Therefore, a robust, validated analytical strategy is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of 4-Fluoro-5-methylpicolinic acid, grounded in established scientific principles and regulatory expectations.

Regulatory Framework: The Imperative of Method Validation

Before delving into specific techniques, it is crucial to acknowledge the regulatory landscape that governs analytical methods. Regulatory bodies worldwide adhere to principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[4][5] The objective of method validation is to provide documented evidence that an analytical procedure is fit for its intended purpose, ensuring reliability and consistency.[4][6] This guide is written with these principles as a foundational element for each discussed methodology.

Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar organic compound like 4-Fluoro-5-methylpicolinic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed primary technique for purity assessment and quantification. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from potential impurities.

Causality Behind the Method: Why RP-HPLC Works

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7][8] 4-Fluoro-5-methylpicolinic acid, being a polar molecule, will have a limited affinity for the stationary phase and elute relatively quickly. Non-polar impurities will be retained longer, allowing for effective separation.

The choice of an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) is critical.[9][10] Carboxylic acids can exist in both ionized (carboxylate) and non-ionized (protonated) forms depending on the pH. The ionized form is highly polar and exhibits poor retention and peak shape on a C18 column. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (~2-5), we ensure the analyte remains in its neutral, more retained form, resulting in sharp, symmetrical peaks—a hallmark of a well-developed method.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a standard approach for the purity analysis of 4-Fluoro-5-methylpicolinic acid by area percent.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).[9]
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard/Sample Preparation: Accurately weigh and dissolve the 4-Fluoro-5-methylpicolinic acid sample in the diluent to a final concentration of approximately 0.5 mg/mL.

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax, Kinetex)[9]
Column Temperature 30 °C
Flow Rate 1.0 mL/min[9]
Injection Volume 5 µL[9]
Detection UV at 265 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

3. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the standard solution.
  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[11] This ensures the system is performing adequately.

4. Data Analysis:

  • Integrate all peaks in the chromatogram, excluding solvent front peaks.
  • Calculate the purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: Water/H+; B: ACN/H+) equilibrate Equilibrate HPLC System with Initial Conditions prep_mobile->equilibrate prep_sample Prepare Sample (0.5 mg/mL in Diluent) sst Perform System Suitability (5 Replicate Injections) prep_sample->sst inject Inject Sample sst->inject RSD ≤ 2.0% ? acquire Acquire Chromatogram inject->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based purity determination.

Orthogonal and Confirmatory Techniques

While HPLC is excellent for quantification, a comprehensive purity profile relies on orthogonal methods that separate compounds based on different chemical principles. These are vital for structural confirmation and impurity identification.

Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with a stationary phase.[12] Since carboxylic acids are non-volatile and can interact poorly with GC columns, a derivatization step is mandatory to convert the acid into a more volatile ester or silyl ester.[13]

  • Principle: The derivatized sample is vaporized and carried by an inert gas through a column. Compounds separate based on their boiling points and are detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][12]

  • When to Use: GC is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC, such as residual solvents.

  • Comparison to HPLC: Generally, HPLC is preferred for 4-Fluoro-5-methylpicolinic acid due to the need for a derivatization step in GC, which adds complexity and a potential source of error. However, for specific volatile impurities, GC-MS is superior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[7][14][15]

  • Principle: As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).[15]

  • Why It's Essential: LC-MS is the gold standard for impurity identification. It provides the molecular weight of eluting peaks, which is invaluable information. Tandem MS (MS/MS) can fragment the parent ion to yield structural information, helping to elucidate the identity of unknown impurities.[14]

  • Application: An LC-MS method can be developed using similar conditions to the HPLC-UV method, allowing for direct comparison of chromatograms and mass identification of each peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structure elucidation.[16] For 4-Fluoro-5-methylpicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural fingerprint.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing detailed information about the molecule's structure and connectivity.[16][17]

  • Key Insights from NMR:

    • ¹H NMR: Shows the number of different types of protons, their electronic environment, and neighboring protons. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm).[17]

    • ¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the acid will have a characteristic shift around 160-180 ppm.[17]

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. It can confirm the presence of the fluorine atom and can be highly sensitive to impurities where the fluorine's environment is different.

  • Quantitative NMR (qNMR): With a certified internal standard, qNMR can be used as a primary method to determine the absolute purity (assay) of the material without needing a specific reference standard of the analyte itself.

Workflow for Impurity Identification

Impurity_ID_Workflow cluster_isolate Isolate & Characterize start HPLC-UV Analysis Shows Unknown Impurity > 0.1% lcms LC-MS Analysis start->lcms Initial Characterization prep_hplc Preparative HPLC (Fraction Collection) lcms->prep_hplc Obtain MW elucidate Elucidate Structure of Impurity lcms->elucidate nmr NMR Analysis (1H, 13C, 19F) prep_hplc->nmr Isolate for Structural Info nmr->elucidate

Caption: Logic flow for identifying unknown impurities.

Method Comparison Guide

The choice of analytical technique depends on the specific goal, whether it is routine quality control, impurity identification, or absolute quantification.

Technique Primary Purpose Sensitivity Key Advantages Key Limitations
HPLC-UV Routine purity testing, quantification of known impuritiesHigh (ng range)Robust, reproducible, high-throughput, widely available.Requires chromophores for UV detection; limited structural information.
GC-FID/MS Quantification of volatile/semi-volatile impuritiesVery High (pg range)Excellent for residual solvents and volatile by-products.[18]Requires derivatization for non-volatile analytes; thermal degradation risk.
LC-MS Impurity identification and quantificationExtremely High (fg-pg range)Provides molecular weight data; structural info via MS/MS.[14][15]More complex instrumentation; matrix effects can cause ion suppression.
NMR Absolute structure confirmation, absolute quantification (qNMR)LowProvides unambiguous structural information; qNMR is a primary ratio method.[16]Low sensitivity; expensive instrumentation; not suitable for trace analysis.

Conclusion and Recommended Strategy

A comprehensive purity analysis strategy for 4-Fluoro-5-methylpicolinic acid should be multi-faceted, leveraging the strengths of different analytical techniques.

  • Primary Method for Routine QC: A validated RP-HPLC method with UV detection should be the cornerstone for routine purity determination and stability testing. Its robustness, precision, and cost-effectiveness are ideal for this purpose.

  • Impurity Profiling and Identification: During process development and for characterization of reference batches, LC-MS is indispensable. It should be used to confirm the identity of all peaks observed in the HPLC-UV chromatogram and to investigate any new or unknown impurities.

  • Structural Confirmation: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the definitive tool for confirming the structure of the main component and for elucidating the exact structure of any isolated, significant impurities.

  • Specialized Testing: GC-MS should be employed as needed to test for volatile organic impurities or residual solvents that are not amenable to HPLC analysis.

By integrating these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile for 4-Fluoro-5-methylpicolinic acid, ensuring its quality and suitability for its intended use in high-value synthesis applications.

References

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]

  • The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Geshem. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • [2H4]-Picolinic acid. Cluzeau Info Labo. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: [Link]

  • Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. Lupine Publishers. Available at: [Link]

  • Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Volatile Compounds in Quality Vinegars With Protected European Geographical Indication. PubMed. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Gas Chromatography/Atmospheric Pressure Chemical Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry of Pyrol. SciSpace. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. Available at: [Link]

  • The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. Available at: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. National Center for Biotechnology Information. Available at: [Link]

  • Fluoroquinolonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Picolinic Acid Derivatives

Introduction: The Versatility of the Picolinic Acid Scaffold Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] Beyond its physiological role, its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] Beyond its physiological role, its structure has garnered significant interest in medicinal chemistry. The picolinic acid scaffold, with its nitrogen and carboxylic acid functional groups, serves as an excellent bidentate chelating agent for various metal ions.[1] This inherent chelating ability, combined with the potential for diverse substitutions on the pyridine ring, has given rise to a vast library of derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][3]

This guide provides a comparative analysis of the biological activities of various picolinic acid derivatives, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for navigating this promising class of compounds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Picolinic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][7]

Mechanism of Action: Induction of Apoptosis and ER Stress

A significant mechanism by which picolinic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, certain novel derivatives have been shown to trigger apoptosis in human non-small cell lung cancer (A549) and breast cancer (MCF-7) cells.[5][6] This is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic cascade.

One intriguing pathway targeted by some derivatives is the endoplasmic reticulum (ER) stress pathway. A novel picolinic acid derivative was found to induce ER stress-mediated apoptosis in A549 lung cancer cells.[5] This was evidenced by the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key indicator of ER stress, and the activation of caspase-4 and caspase-9.[5]

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Caption: ER Stress-Mediated Apoptosis by a Picolinic Acid Derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amide/ester functionality. For example, a study on N-methylpicolinamide-4-thiol derivatives revealed that the introduction of various substituents at the 4-position significantly influenced their cytotoxicity against the HepG2 human hepatocellular carcinoma cell line.[4]

Comparative Data: In Vitro Cytotoxicity
DerivativeCancer Cell LineIC50 (µM)Reference
N-methylpicolinamide-4-thiolHepG262.96[4]
Novel Picolinic Acid Derivative (Compound 5)A54999.93[5]
4-(4-aminophenoxy)picolinamide Derivative (Compound 46)A5490.26[7]
Rhenium(I) Picolinic Acid ComplexHeLa15.8 µg/mL[8]
Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9][10] Their ability to chelate essential metal ions, such as iron and zinc, is believed to be a key mechanism behind their antimicrobial effects, as these ions are crucial for microbial growth and enzyme function.[1]

Mechanism of Action: Metal Chelation and Disruption of Microbial Growth

The antimicrobial action of picolinic acid is often attributed to its metal-chelating properties.[1] By sequestering essential metal ions, these compounds can inhibit the activity of metalloenzymes that are vital for microbial respiration, DNA replication, and other critical cellular processes. This leads to the inhibition of growth and, in some cases, cell death.[10]

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Antimicrobial_Mechanism Picolinic_Acid_Derivative Picolinic Acid Derivative Chelation Chelation Picolinic_Acid_Derivative->Chelation Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺) Metal_Ions->Chelation Metalloenzymes Metalloenzyme Inactivation Chelation->Metalloenzymes Growth_Inhibition Microbial Growth Inhibition Metalloenzymes->Growth_Inhibition

Caption: Metal Chelation Mechanism of Antimicrobial Activity.

Comparative Data: Minimum Inhibitory Concentration (MIC)
CompoundMicroorganismMIC (mg/mL)Reference
Picolinic AcidStaphylococcus aureus0.02 - 0.78[9]
Picolinic AcidPseudomonas aeruginosa0.19 - 3.13[9]
Picolinic AcidEscherichia coli0.5[10]
Picolinic AcidBacillus subtilis2.0[10]
Sodium PicolinateStaphylococcus aureus0.02 - 0.78[9]
Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the picolinic acid derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activities

Picolinic acid is an endogenous metabolite of the kynurenine pathway, which is involved in inflammation and neurotransmission.[1][11] This has led to the investigation of picolinic acid and its derivatives for their anti-inflammatory and neuroprotective properties.

Mechanism of Action: Modulation of Inflammatory Pathways and Neuroprotection

Picolinic acid has been shown to possess anti-inflammatory effects by downregulating proinflammatory cytokines and suppressing microglial activation.[11] In the context of neuroprotection, it can antagonize the neurotoxic effects of quinolinic acid, another kynurenine pathway metabolite that is an NMDA receptor agonist.[1][12][13] The metal-chelating properties of picolinic acid may also contribute to its neuroprotective effects by reducing oxidative stress.[11]

Conclusion and Future Perspectives

The picolinic acid scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The derivatives of picolinic acid exhibit a broad range of biological activities, including promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ease of chemical modification of the picolinic acid structure allows for the fine-tuning of its pharmacological properties, offering a clear path for future drug discovery and development efforts. Further research into the precise mechanisms of action and the optimization of structure-activity relationships will undoubtedly unlock the full therapeutic potential of this important class of compounds.

References

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. Available at: [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Semantic Scholar. Available at: [Link]

  • Contextual Regulation of the Kynurenine Pathway and Its Relevance for Personalized Psychiatry. MDPI. Available at: [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. Available at: [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PubMed. Available at: [Link]

  • Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat. Queen's University. Available at: [Link]

  • New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. ResearchGate. Available at: [Link]

  • Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents.
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Available at: [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. Available at: [Link]

  • Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed. Available at: [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. Available at: [Link]

  • (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link]

  • Antimicrobial activity of picolinic acid. ResearchGate. Available at: [Link]

  • Phytol: A review of biomedical activities. Broad Institute. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PMC. Available at: [Link]

  • Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity. PubMed Central. Available at: [Link]

  • Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. Available at: [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Available at: [Link]

  • A review of typical biological activities of glycyrrhetinic acid and its derivatives. Available at: [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Available at: [Link]

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